4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable for its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylumbelliferone and 2-acetamido-2-deoxy-D-glucose.
Protection and Activation: The hydroxyl groups of the glucose derivative are protected using p-methoxybenzylidene to form the 4,6-O-(p-methoxyphenylmethylene) derivative.
Glycosylation: The protected glucose derivative is then glycosylated with 4-methylumbelliferone under acidic conditions to form the desired compound.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by β-hexosaminidases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Enzymatic Hydrolysis: β-Hexosaminidases are commonly used for hydrolysis under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
Hydrolysis: The major product is 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is widely used in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to measure β-hexosaminidase activity.
Medical Research: Helps in diagnosing lysosomal storage disorders such as Tay-Sachs disease by quantifying enzyme activity in patient samples.
Cell Biology: Utilized in fluorescence microscopy to study cellular processes.
Pharmaceutical Industry: Employed in drug discovery and development to screen for enzyme inhibitors.
Mechanism of Action
The compound acts as a substrate for β-hexosaminidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the active site of β-hexosaminidases, and the pathway involves the hydrolysis of the glycosidic bond.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucopyranoside: Another fluorogenic substrate used for β-glucosidase assays.
4-Methylumbelliferyl α-D-galactopyranoside: Used for α-galactosidase activity measurement.
4-Methylumbelliferyl β-D-galactopyranoside: Utilized in β-galactosidase assays.
Uniqueness
4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is unique due to its specific use in β-hexosaminidase assays. Its structure allows for the selective measurement of this enzyme’s activity, making it invaluable in diagnosing lysosomal storage disorders.
Properties
IUPAC Name |
N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28)/t20-,22-,23-,24+,25?,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZBRUAYYUKOIJ-IFUMAMBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858111 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042999-77-8 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.